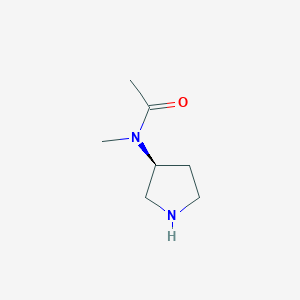
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine
Übersicht
Beschreibung
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine, also known as SAMPA, is an organosulfur compound with a variety of applications in the fields of biochemistry, pharmacology, and medicine. SAMPA is a chiral molecule with two distinct enantiomers, (S)-SAMPA and (R)-SAMPA, which have different properties and applications. SAMPA has been studied extensively in recent years due to its potential as an antimicrobial, antiviral, and anticancer agent. In
Wissenschaftliche Forschungsanwendungen
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including peptides, nucleosides, and small molecules. This compound has also been used as a drug delivery vehicle, as it can be used to transport drugs across cell membranes. This compound has been studied as an antimicrobial, antiviral, and anticancer agent, as it has been shown to inhibit the growth of certain bacteria, viruses, and cancer cells. This compound has also been studied as a potential treatment for Alzheimer's disease.
Wirkmechanismus
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in dna repair and cell proliferation . The downstream effects of these interactions can vary widely and may include changes in gene expression, cellular metabolism, and cell cycle regulation.
Result of Action
Similar compounds have been shown to induce a range of effects, from changes in cell morphology to alterations in gene expression .
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine in laboratory experiments has a number of advantages. This compound is relatively inexpensive, and it is easy to synthesize. This compound is also stable, and it can be stored for long periods of time without degrading. However, there are also some limitations to using this compound in laboratory experiments. This compound is a chiral molecule, and it is difficult to synthesize in a pure form. This compound is also toxic in high concentrations, and it should be handled with caution.
Zukünftige Richtungen
The potential applications of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine are still being explored. Future research may focus on the development of new synthesis methods for this compound, as well as the development of new drugs or treatments that utilize this compound as a delivery vehicle. Additionally, further research may explore the potential of this compound as an antimicrobial, antiviral, and anticancer agent, as well as its potential as a treatment for Alzheimer's disease. Finally, further research may focus on understanding the exact mechanism of action of this compound and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)



![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)


![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1390063.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)